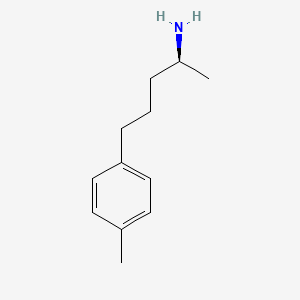

(2S)-5-(4-Methylphenyl)pentan-2-amine

Description

(2S)-5-(4-Methylphenyl)pentan-2-amine is a chiral secondary amine characterized by a pentan-2-amine backbone with a 4-methylphenyl substituent at position 4.

Properties

IUPAC Name |

(2S)-5-(4-methylphenyl)pentan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9,11H,3-5,13H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOWMQBTGYJORO-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CCC[C@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-(4-Methylphenyl)pentan-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-bromopentane.

Grignard Reaction: The first step involves the formation of a Grignard reagent from 2-bromopentane, which is then reacted with 4-methylbenzaldehyde to form the corresponding alcohol.

Reduction: The alcohol is subsequently reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer, which can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-(4-Methylphenyl)pentan-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like LiAlH4.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

- Building Block for Chiral Compounds : (2S)-5-(4-Methylphenyl)pentan-2-amine is utilized as a chiral building block in organic synthesis. Its ability to form diverse derivatives makes it valuable in producing complex molecules. The compound can participate in various chemical reactions such as:

- Oxidation : Conversion to imines or nitriles using oxidizing agents.

- Reduction : Further reduction to secondary or tertiary amines.

- Electrophilic Aromatic Substitution : The phenyl ring can undergo nitration, sulfonation, or halogenation.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of imines/nitriles |

| Reduction | Conversion to secondary/tertiary amines |

| Electrophilic Substitution | Nitration, sulfonation, halogenation of the phenyl ring |

Biological Applications

2. Pharmacological Research

- Ligand in Receptor Studies : This compound serves as a ligand for studying enzyme-substrate interactions and receptor binding studies. Its structural properties allow it to interact selectively with various biological targets, making it useful in pharmacological research.

3. Neuropharmacology

- Potential Agonist Activity : Research indicates that this compound may exhibit agonistic properties at specific neurotransmitter receptors, potentially influencing neurological pathways. This property is significant for developing drugs targeting central nervous system disorders.

Medical Applications

4. Drug Development

- Therapeutic Potential : The compound's ability to modulate receptor activity positions it as a candidate for drug development aimed at treating conditions like depression and anxiety through selective serotonin receptor modulation.

Industrial Applications

5. Specialty Chemicals Production

- Manufacturing Uses : In the industrial sector, this compound can be employed in the production of specialty chemicals that require specific steric and electronic properties. Its unique characteristics can enhance the performance of materials used in various applications.

Case Study 1: Synthesis and Evaluation

A study demonstrated the synthesis of this compound via a Grignard reaction followed by reduction. The compound was evaluated for its potential as a chiral ligand in asymmetric synthesis, showing promising results in yield and enantioselectivity.

Research assessed the biological activity of this compound on serotonin receptors. The findings indicated that the compound selectively activated 5-HT2A receptors with a significant potency compared to other analogs, suggesting its potential therapeutic application in mood disorders.

Mechanism of Action

The mechanism of action of (2S)-5-(4-Methylphenyl)pentan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2S)-5-(4-Methylphenyl)pentan-2-amine to three classes of structurally related compounds identified in the evidence:

N-Methyl-Pentan-1-amine Derivatives ()

Compounds 20 and 21 from are chloro-N-methyl-pentan-1-amine derivatives with distinct substituents:

- Compound 20 : Features a bicyclic terpene-derived substituent (1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) at position 5.

- Compound 21 : Contains a 4-isobutylphenyl group at position 5.

Key Differences :

- Amine Position : The target compound has a pentan-2-amine backbone (amine at C2), whereas these analogs are pentan-1-amine derivatives (amine at C1), altering electronic and steric profiles.

- Substituents: The bicyclic group in 20 increases steric bulk and lipophilicity compared to the 4-methylphenyl group in the target compound.

- Pharmacological Implications : The absence of a chlorine atom in the target compound may reduce electrophilicity and metabolic instability compared to 20 and 21 .

N-Methyl-Penten-2-amine Derivatives ()

Patent compounds such as (E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine () share a penten-2-amine backbone with an unsaturated C4–C5 bond.

Key Differences :

- Aryl Substituents : Ethoxy or isopropoxy groups on the phenyl ring in patent compounds introduce electron-donating effects, contrasting with the electron-neutral 4-methyl group in the target compound. This could influence aromatic interactions in drug-receptor binding .

Oxazolo[4,5-d]pyrimidine Derivatives ()

Compounds 1–19 in are oxazolo[4,5-d]pyrimidines with 4-methylphenyl substituents.

Key Differences :

Data Table: Structural Comparison

Research Findings and Limitations

- Stereochemical Impact : The S-configuration at C2 in the target compound may enhance enantioselective interactions in chiral environments, a feature absent in racemic analogs like 20 and 21 .

- Solubility Considerations : The 4-methylphenyl group likely increases lipophilicity compared to polar substituents (e.g., ethoxy), but experimental solubility data are unavailable in the evidence.

- Synthetic Challenges : Unlike the Fe-catalyzed methods used for 20 and 21 , the target compound may require asymmetric synthesis to achieve the S-configuration .

Notes

Evidence Gaps: No direct data on the target compound’s melting point, solubility, or bioactivity are provided. Comparisons are structural and theoretical.

Diverse Substituents : The 4-methylphenyl group is prevalent across multiple compound classes (amines, heterocycles), suggesting its utility in balancing lipophilicity and aromatic interactions .

Future Directions : Experimental studies on the target compound’s stability, receptor affinity, and metabolic profile are needed to validate hypotheses derived from structural analogs.

Biological Activity

(2S)-5-(4-Methylphenyl)pentan-2-amine, also known as a chiral amine, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : 175.25 g/mol

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : 4-methylbenzaldehyde and 2-bromopentane.

- Grignard Reaction : Formation of a Grignard reagent from 2-bromopentane followed by reaction with 4-methylbenzaldehyde to yield an alcohol.

- Reduction : The alcohol is reduced to the amine using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Chiral Resolution : The racemic mixture is resolved to obtain the (2S)-enantiomer using chiral chromatography or enzymatic methods.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

- Enzymes : It may act as a ligand in enzyme-substrate interactions.

- Receptors : The compound can modulate receptor activity, functioning as either an agonist or antagonist depending on the biological context.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological properties:

- Monoamine Transporter Inhibition : Similar compounds have shown potent inhibition of dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT). For instance, analogs like pyrovalerone have demonstrated selective inhibition with IC₅₀ values in the nanomolar range .

- Catecholamine Release : Studies on related compounds suggest that they can act as potent releasers of catecholamines, impacting neurotransmitter levels in the brain .

- Potential for Psychoactive Effects : Given its structural similarity to known psychoactive substances, there is potential for this compound to exhibit similar effects, warranting further investigation into its safety profile and therapeutic applications .

Study on Analogous Compounds

A study involving analogs of this compound revealed that certain derivatives displayed enhanced biological activity compared to the parent compound. For example, modifications at the para position of the phenyl ring significantly influenced binding affinity and selectivity towards monoamine transporters .

Toxicological Assessments

Toxicological evaluations have highlighted the importance of understanding the risk associated with compounds structurally similar to this compound. The European Monitoring Centre for Drugs and Drug Addiction reported on related substances demonstrating serious intoxication cases, emphasizing the need for comprehensive studies on this compound's safety profile .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Variations | Biological Activity |

|---|---|---|

| This compound | Methyl group at para position | Moderate DAT/NET inhibition |

| (2S)-5-(Phenyl)pentan-2-amine | No methyl group | Lower DAT inhibition |

| (2S)-5-(4-Chlorophenyl)pentan-2-amine | Chlorine substituent | Increased receptor binding affinity |

| (2S)-5-(4-Methoxyphenyl)pentan-2-amine | Methoxy group | Altered pharmacokinetic properties |

Q & A

Q. What are best practices for documenting stereochemical assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.